6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the formation of the bicyclic structure.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Known for its inhibitory effects on protein, RNA, and DNA synthesis.
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds.
Uniqueness
6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique pyrazolopyridine core, which imparts distinct biological activities and potential therapeutic applications. Its specific functional groups allow for targeted interactions with enzymes and other molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H26N4O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O2/c1-13(2)18-12-17(19-14(3)24-25(4)20(19)23-18)21(26)22-11-10-15-6-8-16(27-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3,(H,22,26) |
InChI Key |
NZSKPADCDUCNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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